![molecular formula C26H25N3O2S B2594296 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 897469-40-8](/img/structure/B2594296.png)
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of similar compounds demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with chloroethyl compounds .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . This property makes them useful in various fields, including medicine and food preservation, where they can protect against oxidative stress and extend shelf life.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . In a study, compounds with a methoxy group at the sixth position in the benzothiazole ring showed significant COX-1 inhibitory activity . These compounds could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole compounds have demonstrated antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents, which are crucial in the fight against drug-resistant pathogens.
Antiviral Activity
Thiazole derivatives have also shown antiviral properties . They could be used in the development of new antiviral drugs, particularly important in the current global context of emerging and re-emerging viral diseases.
Diuretic Activity
Thiazole compounds have been found to possess diuretic properties . This could make them useful in the treatment of conditions like hypertension and edema, where promoting diuresis is beneficial.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have been reported to exhibit anticonvulsant and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . They could potentially be used in the development of new anticancer drugs.
Corrosion Inhibition
Thiazole-derived Schiff bases have demonstrated potential as corrosion inhibitors . This suggests possible applications in industries such as oil and gas, where corrosion of pipelines and equipment is a major concern.
Mechanism of Action
Target of Action
The primary target of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone Similar compounds have been found to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain pathways.
Mode of Action
The exact mode of action of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone Related compounds have shown to inhibit cox-1 and cox-2 enzymes , which suggests that this compound might interact with these targets to exert its effects.
Biochemical Pathways
The biochemical pathways affected by 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone The inhibition of cox-1 and cox-2 enzymes by similar compounds suggests that this compound might affect the prostaglandin synthesis pathway, leading to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which suggests that this compound might have acceptable ADME properties.
Result of Action
The molecular and cellular effects of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone Similar compounds have shown to inhibit cox-1 and cox-2 enzymes , which could result in reduced production of prostaglandins, leading to decreased inflammation and pain.
Future Directions
properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-31-21-12-13-22-23(18-21)32-26(27-22)29-16-14-28(15-17-29)25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJALHHINNMOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.